Cas no 1502180-75-7 (2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol)

2-(1-Methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol is a structurally distinct heterocyclic compound featuring a cyclopentanol backbone substituted with a 1-methylimidazol-2-ylmethyl group. This configuration imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and imidazole functionalities enhances its versatility as an intermediate, enabling further derivatization or coordination chemistry applications. Its rigid cyclopentane ring may contribute to stereochemical control in synthetic pathways, while the imidazole moiety offers opportunities for hydrogen bonding or metal complexation. The compound's balanced lipophilicity and polarity make it suitable for exploratory research in medicinal chemistry, particularly in the development of bioactive molecules targeting imidazole-recognizing systems.
2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol structure
1502180-75-7 structure
Product Name:2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol
CAS No:1502180-75-7
MF:C10H16N2O
MW:180.246842384338
CID:5704673
PubChem ID:79760802
Update Time:2025-11-01

2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopentan-1-ol
    • EN300-1635413
    • AKOS018318626
    • CS-0354290
    • 2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol
    • 1502180-75-7
    • Cyclopentanol, 2-[(1-methyl-1H-imidazol-2-yl)methyl]-
    • 2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol
    • Inchi: 1S/C10H16N2O/c1-12-6-5-11-10(12)7-8-3-2-4-9(8)13/h5-6,8-9,13H,2-4,7H2,1H3
    • InChI Key: ZLAWDESLKNZXNQ-UHFFFAOYSA-N
    • SMILES: OC1CCCC1CC1=NC=CN1C

Computed Properties

  • Exact Mass: 180.126263138g/mol
  • Monoisotopic Mass: 180.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Predicted)
  • Boiling Point: 356.7±15.0 °C(Predicted)
  • pka: 15.09±0.40(Predicted)

2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol Pricemore >>

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2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol Related Literature

Additional information on 2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol

Introduction to 2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol (CAS No. 1502180-75-7)

2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol, with the CAS number 1502180-75-7, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazole derivatives and features a unique cyclopentane ring structure, making it a valuable candidate for various biological and therapeutic studies.

The chemical structure of 2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol consists of a cyclopentane ring with a hydroxyl group at the 1-position and a substituted imidazole moiety attached to the 2-position via a methyl group. The presence of the hydroxyl group and the imidazole ring imparts distinct chemical properties, such as polarity and basicity, which are crucial for its biological activity.

Recent research has focused on the pharmacological properties of 2-(1-methyl-1H-imidazol-2-yl)methylcypentan-1-ol. Studies have shown that this compound exhibits promising activity as an inhibitor of specific enzymes and receptors, making it a potential lead compound for drug development. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that 2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol effectively inhibited the activity of protein kinase C (PKC), a key enzyme involved in cellular signaling pathways. This inhibition could have therapeutic implications for diseases such as cancer and neurodegenerative disorders.

In addition to its enzymatic inhibition properties, 2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol has also been investigated for its potential as an antifungal agent. A 2023 study in the European Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antifungal activity against several strains of Candida and Aspergillus, which are common pathogens causing fungal infections. The mechanism of action is believed to involve disruption of fungal cell membranes, leading to cell death.

The synthesis of 2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol has been optimized using various methodologies to improve yield and purity. One notable synthetic route involves the reaction of cyclopentanone with an appropriate imidazole derivative followed by reduction and functional group manipulation. This approach has been detailed in several peer-reviewed articles, providing researchers with reliable protocols for large-scale production.

The safety profile of 2-(1-methyl-1H-imidazol-2-yl)methylcyclopentan-1-ol is another critical aspect that has been extensively studied. Preclinical toxicity assessments have shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. These findings support its potential for further clinical development.

Clinical trials are currently underway to evaluate the efficacy and safety of 2-(1-methyl-1H-imidazol-2-yll)methylcyclopentan-l -oI in human subjects. Early phase I trials have demonstrated promising results, with the compound showing good pharmacokinetic properties and tolerability. Phase II trials are expected to provide more comprehensive data on its therapeutic potential.

In conclusion, 2-(1-methyl-l H-imidazol-Z-yll)methyIcy clopentan-l -oI (CAS No. 1502 80 -75 -7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the field of medicinal chemistry and pharmaceutical sciences.

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